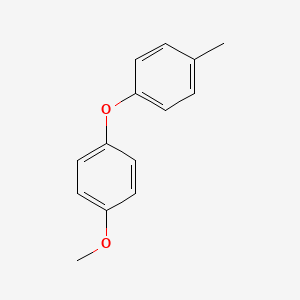
1-Methoxy-4-(4-methylphenoxy)benzene
Overview
Description
Scientific Research Applications
Reactivity and Photodehydration
1-Methoxy-4-(4-methylphenoxy)benzene has been studied for its reactivity, particularly in the context of photodehydration reactions. Research by Arumugam and Popik (2010) investigated the generation of o-quinone methides through efficient photodehydration, revealing that these compounds can be trapped as Diels-Alder adducts or intercepted by nucleophiles, showcasing their reactive versatility in aqueous solutions (Arumugam & Popik, 2010).
Catalytic Polymerization
In the field of polymer chemistry, 1-Methoxy-4-(4-methylphenoxy)benzene has been utilized as an inifer, an initiator/transfer agent for cationic polymerizations. Dittmer, Pask, and Nuyken (1992) explored its interaction with BCl3 in CH2Cl2, demonstrating its potential in novel polymerization processes (Dittmer, Pask, & Nuyken, 1992).
Liquid-Phase Oxidation
Another significant application is in liquid-phase oxidation processes. Orlińska and Romanowska (2011) studied the oxidation of 1-methoxy-4-(1-methylethyl)benzene, finding that it can be catalyzed by N-hydroxyphthalimide or in combination with various metal salts, offering insights into efficient oxidation methodologies (Orlińska & Romanowska, 2011).
Structural Studies and Hyperconjugation
Structural characteristics of 1-Methoxy-4-(4-methylphenoxy)benzene derivatives have been analyzed, particularly focusing on hyperconjugation effects. White and Blanc (2014) examined the structures of methoxy- and nitro-substituted derivatives, highlighting the influence of electron-rich or deficient aromatic rings on their conformations (White & Blanc, 2014).
Electrosynthesis and Electrochemical Studies
Electrochemical properties have also been a focus, with studies like Peverly et al. (2014) investigating the electrochemical reduction of methyl triclosan, a related compound, to understand its behavior at different electrode materials and electrolytic conditions (Peverly et al., 2014).
Synthesis of Monomers and Polymers
The compound is useful in the synthesis of novel monomers and polymers. Douglas and Overend (1994) reported the preparation of acetylene-terminated monomers, illustrating the versatility of 1-Methoxy-4-(4-methylphenoxy)benzene in advanced polymer synthesis (Douglas & Overend, 1994).
Oxidation and Pyrolysis Studies
Further, its role in oxidation and pyrolysis processes has been explored, providing insights into its behavior under different chemical conditions. Li et al. (2016) examined the influence of oxygen-containing functional groups on the pyrolysis characteristics of β-O-4 type model compounds, shedding light on its thermal behavior and potential applications in material science (Li et al., 2016).
properties
IUPAC Name |
1-methoxy-4-(4-methylphenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-11-3-5-13(6-4-11)16-14-9-7-12(15-2)8-10-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALQUOHYAMXZRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346402 | |
| Record name | 1-methoxy-4-(4-methylphenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3402-85-5 | |
| Record name | 1-methoxy-4-(4-methylphenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


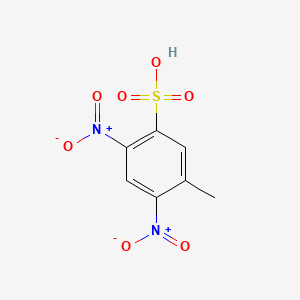
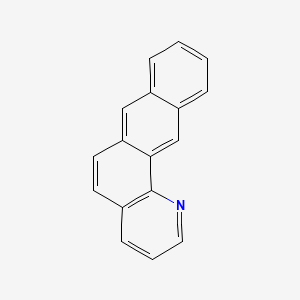


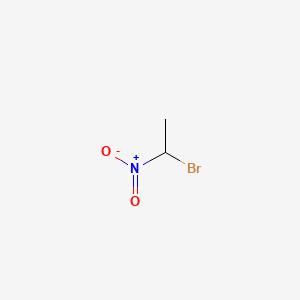
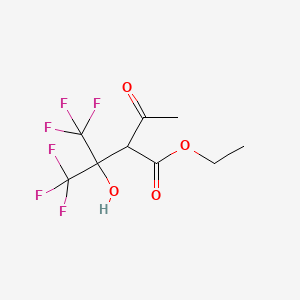
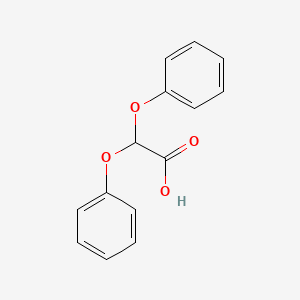
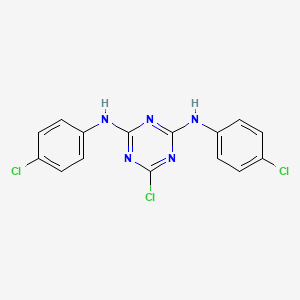

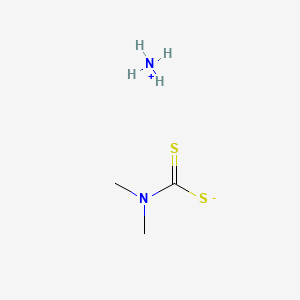
![(10,13-dimethyl-17-octan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl) 4-methylbenzenesulfonate](/img/no-structure.png)

